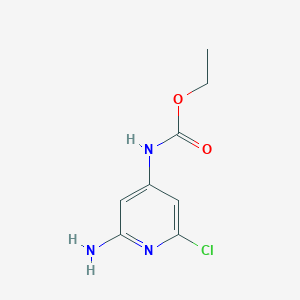
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of solid catalysts, such as iron-chrome catalysts, can improve the yield and selectivity of the reaction . Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent are preferred for their environmental benefits and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropyridine moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced chloropyridine moiety.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chloropyridine groups allows for specific interactions with the enzyme’s active site, leading to inhibition. Additionally, the carbamate moiety can form covalent bonds with nucleophilic residues in the enzyme, further enhancing its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-(2-amino-4-chloropyridin-6-yl)carbamate: Similar structure but with different substitution pattern on the pyridine ring.
Methyl N-(2-amino-6-chloropyridin-4-yl)carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl N-(2-amino-6-bromopyridin-4-yl)carbamate: Similar structure but with a bromine atom instead of chlorine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also affects its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
28056-09-9 |
|---|---|
Formule moléculaire |
C8H10ClN3O2 |
Poids moléculaire |
215.64 g/mol |
Nom IUPAC |
ethyl N-(2-amino-6-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)11-5-3-6(9)12-7(10)4-5/h3-4H,2H2,1H3,(H3,10,11,12,13) |
Clé InChI |
FLRVVXDAENBGIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=NC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
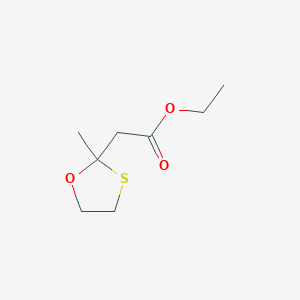

![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

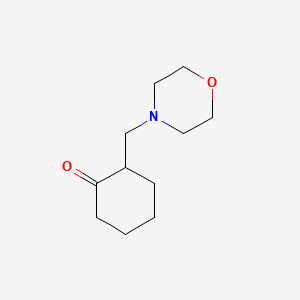
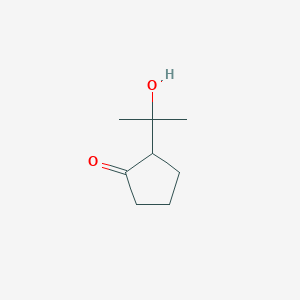
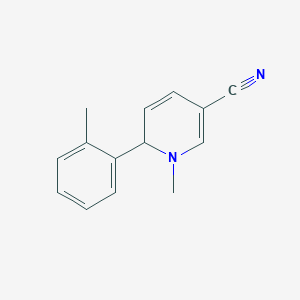

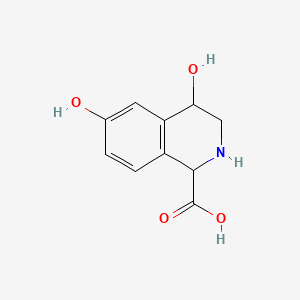
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)



